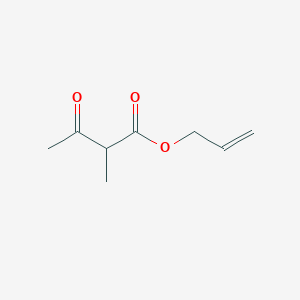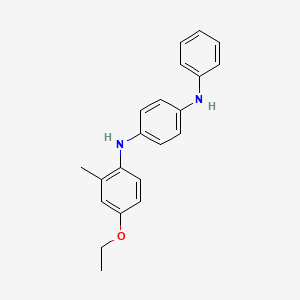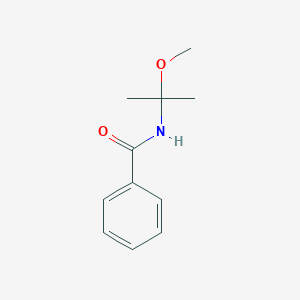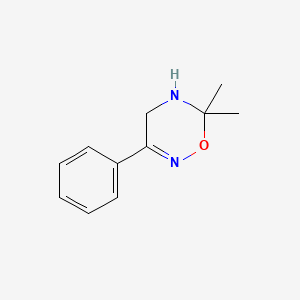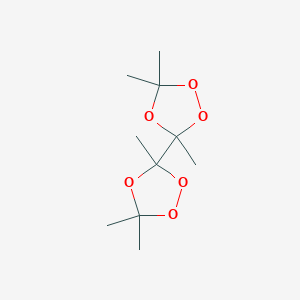
3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is a unique organic compound characterized by its trioxolane ring structure and multiple methyl groups. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5,5-tetramethyl-1,2,4-trioxolane with methylating agents in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organic compounds.
Substitution: Substitution reactions often involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled environments.
Major Products
The major products formed from these reactions include various methylated derivatives, oxides, and reduced forms of the compound.
Scientific Research Applications
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane involves its interaction with molecular targets through its reactive trioxolane ring. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include electron transfer and radical formation.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane
Uniqueness
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is unique due to its trioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds
Properties
CAS No. |
123420-46-2 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,3,5-trimethyl-5-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H18O6/c1-7(2)11-9(5,15-13-7)10(6)12-8(3,4)14-16-10/h1-6H3 |
InChI Key |
UIMDAAJPAWCXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(OO1)(C)C2(OC(OO2)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


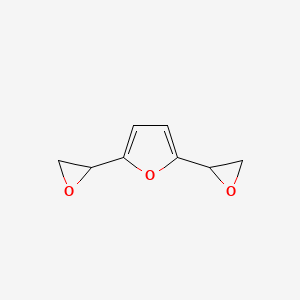
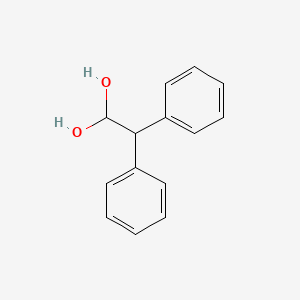
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
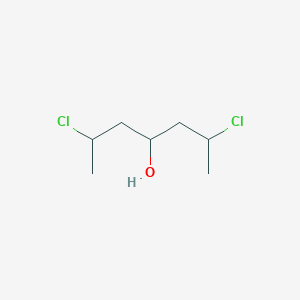
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
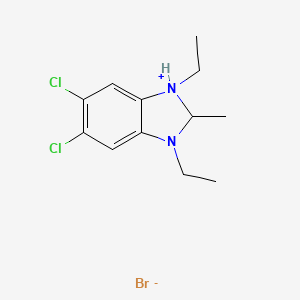
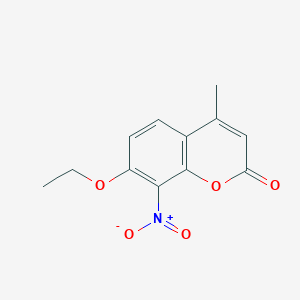

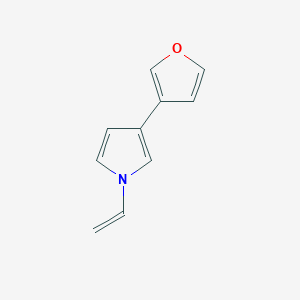
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
